molecular formula C7H14OS B1220256 3,3-Dimethyl-1-(methylsulfanyl)butan-2-one CAS No. 39199-12-7

3,3-Dimethyl-1-(methylsulfanyl)butan-2-one

Cat. No. B1220256
CAS RN: 39199-12-7
M. Wt: 146.25 g/mol
InChI Key: MHHUUPYWCAKNBW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(methylsulfanyl)butan-2-one is a chemical compound that belongs to the class of ketones. It is also known by its common name, Methoxyisobutyl Ketone (MIBK). MIBK is a colorless liquid with a characteristic odor and is primarily used as a solvent in various industrial applications.

Scientific Research Applications

Chemical Synthesis and Organic Reactions

3,3-Dimethyl-1-(methylsulfanyl)butan-2-one is involved in various chemical synthesis processes and organic reactions. It's a participant in the condensation reactions with formaldehyde and sodium methanethiolate, yielding mono- and bis[(methylsulfanyl)methyl]-substituted ketones. These compounds can further undergo transformations into polyfunctional substances such as alcohol, α-hydroxymethylketone, 1,3-diol, and 1,3-dioxane (Baeva et al., 2019).

Inorganic Chemistry and Catalysis

The compound demonstrates significance in inorganic chemistry, especially in the formation of kinetically stabilized phosphaethene derivatives. It's involved in isomerization and coupling reactions that lead to the creation of complex inorganic structures, crucial in the understanding and development of inorganic compounds and catalysts (Ito et al., 2003).

Material Science

In the realm of material science, 3,3-Dimethyl-1-(methylsulfanyl)butan-2-one has been associated with the study of liquid phase behavior with organic solvents and water, contributing to the understanding of solubility and miscibility which are critical in material synthesis and application (Domańska & Marciniak, 2007).

Electrochemistry

This compound is also relevant in electrochemical studies, specifically in the electrochemical oxidation of dimethyl disulfide, which is crucial in understanding the reactivity and application of these compounds in various electrochemical processes (Do et al., 2005).

properties

IUPAC Name

3,3-dimethyl-1-methylsulfanylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-7(2,3)6(8)5-9-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHUUPYWCAKNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068164
Record name 2-Butanone, 3,3-dimethyl-1-(methylthio)-
Source EPA DSSTox
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Molecular Weight

146.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(methylsulfanyl)butan-2-one

CAS RN

39199-12-7
Record name 3,3-Dimethyl-1-(methylthio)-2-butanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 3,3-dimethyl-1-(methylthio)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanone, 3,3-dimethyl-1-(methylthio)-
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Record name 2-Butanone, 3,3-dimethyl-1-(methylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-1-(methylthio)butan-2-one
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Synthesis routes and methods I

Procedure details

To a solution of sodium ethoxide prepared from 7.7 g (0.33 mol) of sodium metal and 200 ml of absolute alcohol was added 19 g (0.4 mol) of methanethiol over 10 min. at ±2° C. To this solution of thiomethoxide was added dropwise, over 25 min., 59 g (0.28 mol) of 1-bromo-3,3-dimethyl-2-butanone prepared according to the procedure of J. Am. Chem. Soc. 74, 4507 (1952). The temperature was maintained at 0°±3° C. during the addition and for a further 30 min. The reaction mixture was filtered and the solvent removed by distillation. Vacuum distillation of the residue gave the desired product as a colorless liquid, b. 73° C./9.3 mm Hg, nD24 1.4650 in 54 percent pure yield.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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